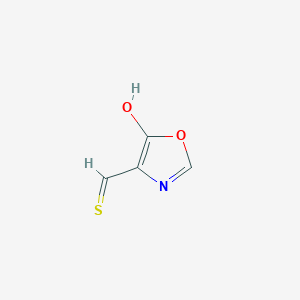
Benzyl(dimethyl)phenylarsanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(dimethyl)phenylarsanium bromide is an organoarsenic compound that features a benzyl group, a dimethyl group, and a phenyl group attached to an arsenic atom, with a bromide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(dimethyl)phenylarsanium bromide can be synthesized through a multi-step process involving the reaction of benzyl bromide with dimethylphenylarsine. The reaction typically occurs in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product.
-
Step 1: Preparation of Dimethylphenylarsine
- Dimethylphenylarsine can be synthesized by reacting phenylarsine dichloride with dimethylmagnesium in an inert atmosphere.
- Reaction conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition.
-
Step 2: Formation of this compound
- Benzyl bromide is added to the dimethylphenylarsine solution, and the mixture is stirred at room temperature.
- Reaction conditions: The reaction is typically carried out under an inert atmosphere to avoid oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(dimethyl)phenylarsanium bromide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of arsenic oxides or arsenates
Reduction: Formation of lower oxidation state arsenic compounds
Substitution: Formation of substituted benzyl derivatives
Applications De Recherche Scientifique
Benzyl(dimethyl)phenylarsanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs for the treatment of certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl(dimethyl)phenylarsanium bromide involves its interaction with molecular targets through the arsenic atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The specific pathways involved depend on the nature of the target molecules and the cellular context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylarsine: Contains a benzyl group attached to an arsenic atom.
Dimethylarsine: Contains two methyl groups attached to an arsenic atom.
Phenylarsine: Contains a phenyl group attached to an arsenic atom.
Uniqueness
Benzyl(dimethyl)phenylarsanium bromide is unique due to the presence of all three groups (benzyl, dimethyl, and phenyl) attached to the arsenic atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
| 110009-76-2 | |
Formule moléculaire |
C15H18AsBr |
Poids moléculaire |
353.13 g/mol |
Nom IUPAC |
benzyl-dimethyl-phenylarsanium;bromide |
InChI |
InChI=1S/C15H18As.BrH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12H,13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
TXWQLLGQCCETEO-UHFFFAOYSA-M |
SMILES canonique |
C[As+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


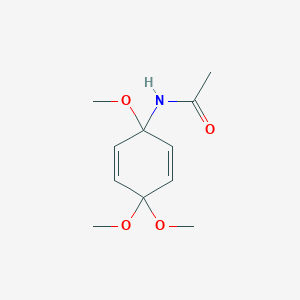
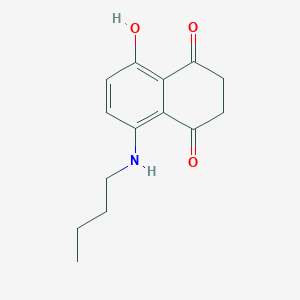
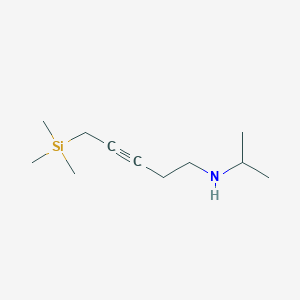
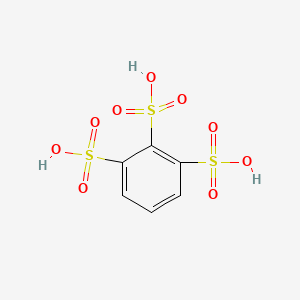
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

